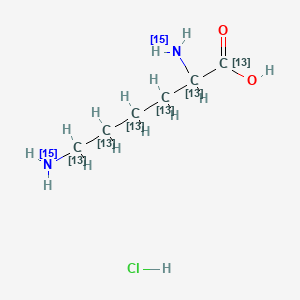
DL-Lysine-13C6,15N2 (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DL-Lysine-13C6,15N2 (hydrochloride) is a compound that is isotopically labeled with carbon-13 and nitrogen-15. It is a racemic mixture of D-Lysine and L-Lysine, which are forms of the essential amino acid lysine. Lysine is an α-amino acid that plays a crucial role in the biosynthesis of proteins .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of DL-Lysine-13C6,15N2 (hydrochloride) involves the incorporation of stable isotopes of carbon and nitrogen into the lysine molecule. This process typically requires the use of isotopically labeled precursors and specialized reaction conditions to ensure the incorporation of the isotopes at the desired positions within the molecule .
Industrial Production Methods
Industrial production of DL-Lysine-13C6,15N2 (hydrochloride) involves large-scale synthesis using isotopically labeled starting materials. The process is optimized for high yield and purity, and it often includes steps such as purification and crystallization to obtain the final product in its hydrochloride form .
Análisis De Reacciones Químicas
Types of Reactions
DL-Lysine-13C6,15N2 (hydrochloride) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the molecule.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of DL-Lysine-13C6,15N2 (hydrochloride) can lead to the formation of keto acids, while reduction can yield amino alcohols .
Aplicaciones Científicas De Investigación
DL-Lysine-13C6,15N2 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: It is used as a tracer in metabolic studies to track the incorporation and metabolism of lysine in various biochemical pathways.
Biology: It is used in stable isotope labeling by amino acids in cell culture (SILAC) for quantitative proteomics to study protein expression and turnover.
Medicine: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of lysine-containing drugs.
Industry: It is used in the production of isotopically labeled proteins for structural and functional studies
Mecanismo De Acción
The mechanism of action of DL-Lysine-13C6,15N2 (hydrochloride) involves its incorporation into proteins during biosynthesis. The labeled lysine residues can be tracked using mass spectrometry, allowing researchers to study protein dynamics and interactions. The acetylation and deacetylation of lysine residues in histones also play a role in regulating chromatin organization and gene expression .
Comparación Con Compuestos Similares
Similar Compounds
L-Lysine-13C6,15N2 (hydrochloride): This compound is similar but contains only the L-isomer of lysine.
L-Lysine-2HCl, 13C6, 15N2: This compound is also isotopically labeled but includes two hydrochloride groups.
Uniqueness
DL-Lysine-13C6,15N2 (hydrochloride) is unique due to its racemic mixture of D-Lysine and L-Lysine, which allows for broader applications in research compared to compounds containing only one isomer. Its isotopic labeling with carbon-13 and nitrogen-15 makes it particularly valuable for tracing metabolic pathways and studying protein dynamics .
Propiedades
Fórmula molecular |
C6H15ClN2O2 |
|---|---|
Peso molecular |
190.59 g/mol |
Nombre IUPAC |
2,6-bis(15N)(azanyl)(1,2,3,4,5,6-13C6)hexanoic acid;hydrochloride |
InChI |
InChI=1S/C6H14N2O2.ClH/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);1H/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1; |
Clave InChI |
BVHLGVCQOALMSV-MDGQVDTHSA-N |
SMILES isomérico |
[13CH2]([13CH2][13CH2][15NH2])[13CH2][13CH]([13C](=O)O)[15NH2].Cl |
SMILES canónico |
C(CCN)CC(C(=O)O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4R,7R,10S,14S)-4-benzyl-N-[2-(5-cyclopropyltetrazol-2-yl)ethyl]-8,11,24-trimethyl-10-(2-methylpropyl)-6,9,12,16-tetraoxo-7-[[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl]-2-oxa-5,8,11,15,22-pentazatricyclo[15.8.0.018,23]pentacosa-1(17),18(23),19,21,24-pentaene-14-carboxamide](/img/structure/B12365651.png)
![2-(tert-butylamino)-1-[3-chloro-4-(3-hydroxypropyl)phenyl]propan-1-one;hydrochloride](/img/structure/B12365657.png)
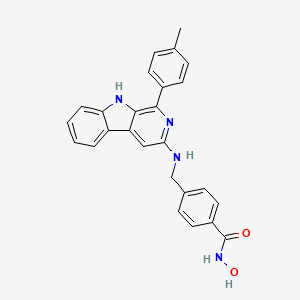
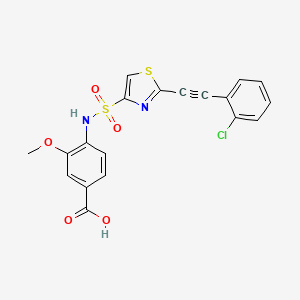
![(Z)-[3-(trifluoromethyl)-3H-pyridin-2-ylidene]hydrazine](/img/structure/B12365676.png)
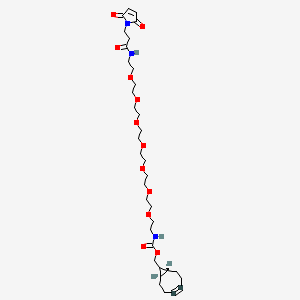
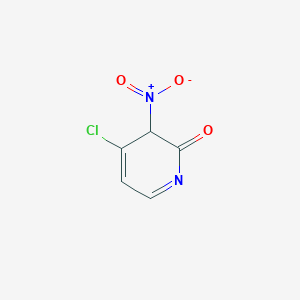
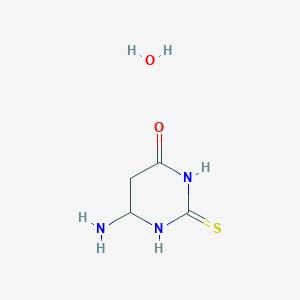
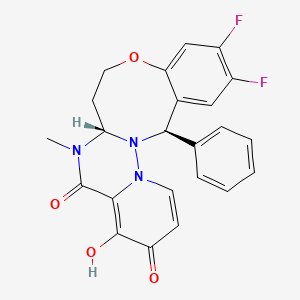
![4-anilino-N-cyclopropyl-6-[4-[4-[4-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxymethyl]triazol-1-yl]butylcarbamoyl]-3-fluorophenyl]-7-fluoroquinoline-3-carboxamide](/img/structure/B12365706.png)
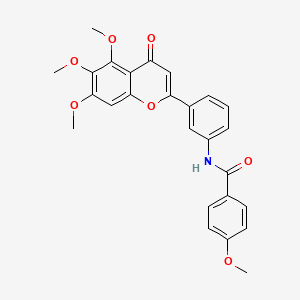
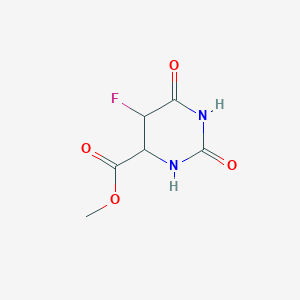
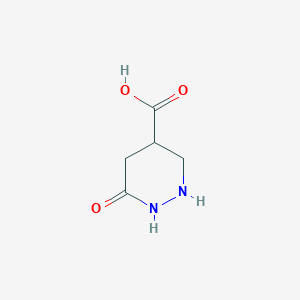
![[2-[[(5S,8S,10aR)-3-acetyl-8-[[(2S)-5-amino-1-[2-chloro-3-[4-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-oxobutyl]phenoxy]-5-oxopentan-2-yl]carbamoyl]-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocin-5-yl]carbamoyl]-1H-indole-5-carbonyl]phosphonic acid;azane](/img/structure/B12365724.png)
